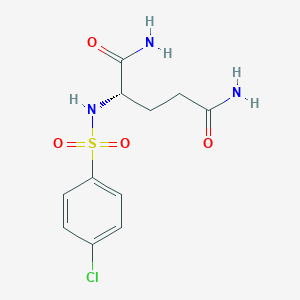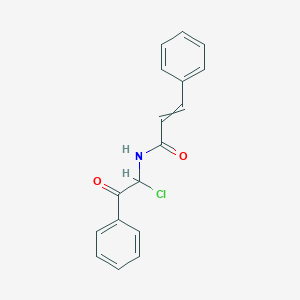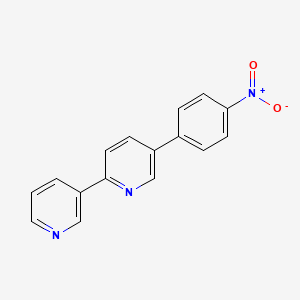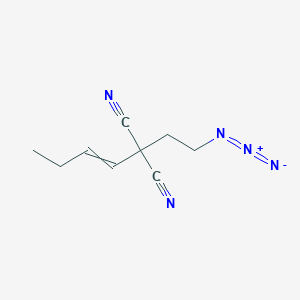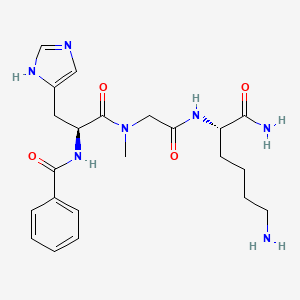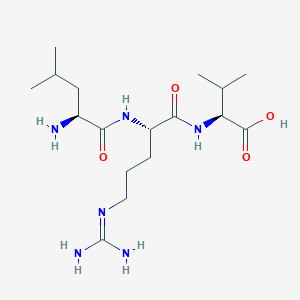![molecular formula C19H24ClN3 B12603534 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-93-0](/img/structure/B12603534.png)
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is an organic compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 3-phenylpropylamine.
Formation of Intermediate: The 6-chloropyridine is reacted with formaldehyde and hydrogen chloride to form 6-chloropyridin-3-ylmethyl chloride.
Final Coupling: The intermediate is then reacted with 3-phenylpropylamine in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Replacement of the chlorine atom with nucleophiles such as amines or thiols.
科学的研究の応用
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
- 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
- 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine
Comparison: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and therapeutic potential.
特性
CAS番号 |
918480-93-0 |
|---|---|
分子式 |
C19H24ClN3 |
分子量 |
329.9 g/mol |
IUPAC名 |
1-[(6-chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C19H24ClN3/c20-19-9-8-18(15-21-19)16-23-13-11-22(12-14-23)10-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14,16H2 |
InChIキー |
GPTHLKQXTRNVMD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
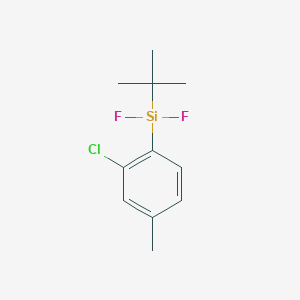


![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
